Phenylhydantoin

Beschreibung

Overview of Hydantoin (B18101) Compounds in Chemical Science

Hydantoin, chemically known as imidazolidine-2,4-dione, is a five-membered heterocyclic compound. nih.gov The hydantoin scaffold is considered a valuable and privileged structure in medicinal chemistry due to its synthetic accessibility and the diverse biological activities exhibited by its derivatives. nih.gov

The history of hydantoin chemistry dates back to the 19th century. In 1861, German chemist Adolf von Baeyer first isolated hydantoin during his research on uric acid, obtaining it through the hydrogenation of allantoin. wikipedia.orgjddtonline.info A significant advancement in hydantoin synthesis was made in 1873 by Friedrich Urech, who developed the Urech hydantoin synthesis by reacting alanine sulfate with potassium cyanate to produce 5-methylhydantoin. wikipedia.orgjddtonline.info This method laid the groundwork for modern synthetic routes. The cyclic structure of hydantoins was later confirmed by Dorothy Hahn in 1913. wikipedia.orgjddtonline.info Early research also led to the development of the Bucherer-Bergs reaction, another key method for synthesizing hydantoins from cyanohydrins and ammonium (B1175870) carbonate. wikipedia.orgnih.gov

The hydantoin ring is a versatile scaffold in organic chemistry, primarily due to its unique structural and electronic properties. It features two carbonyl groups and two nitrogen atoms, providing sites for various chemical modifications. nih.gov This allows for the synthesis of a wide array of derivatives with diverse functionalities. nih.gov The hydantoin moiety is found in numerous biologically active compounds and serves as a crucial building block in the synthesis of amino acids. wikipedia.orgresearchgate.net Its structural framework, with hydrogen bond donors and acceptors, facilitates interactions with biological macromolecules, making it a "privileged scaffold" in medicinal chemistry. nih.goviaea.org This has led to the development of several clinically important drugs. nih.govekb.eg

Defining the Research Landscape of 5-Phenylhydantoin

5-Phenylhydantoin, a derivative of hydantoin with a phenyl group at the 5-position, has carved out its own specific area of research interest. guidechem.com Its chemical properties and biological relevance have made it a focal point for numerous studies.

The academic relevance of 5-Phenylhydantoin stems primarily from its role as a key intermediate and a pharmacologically active molecule. A significant area of research has been its use as a precursor in the synthesis of anticonvulsant drugs, most notably phenytoin (B1677684) (5,5-diphenylhydantoin). guidechem.compcbiochemres.com Studies have explored various synthetic routes to 5-phenylhydantoin and its derivatives, aiming to improve yields and discover novel analogues with enhanced biological activities. prepchem.comresearchgate.net Research has also focused on the biological properties of 5-Phenylhydantoin itself, including its anticonvulsant and other pharmacological effects. pcbiochemres.comchemicalbook.com The molecule has been shown to interact with voltage-dependent sodium channels, a mechanism shared by several antiepileptic drugs. chemicalbook.com

Below is a table summarizing key physical and chemical properties of 5-Phenylhydantoin:

| Property | Value |

| Molecular Formula | C₉H₈N₂O₂ |

| Molecular Weight | 176.17 g/mol |

| Appearance | White to almost white crystalline solid |

| Melting Point | 293-295 °C |

| Solubility in Water | Sparingly soluble (~0.1 g/100 mL at 25°C) |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

Data sourced from multiple chemical databases. guidechem.comnih.gov

Current research on 5-Phenylhydantoin and its derivatives continues to expand upon its established roles. A major trend involves the design and synthesis of novel 5-phenylhydantoin analogues with the aim of developing more potent and selective therapeutic agents. nih.govresearchgate.net This includes the exploration of structure-activity relationships (SARs) to understand how modifications to the phenyl ring and the hydantoin core influence biological activity. nih.gov

Future directions in 5-Phenylhydantoin research are likely to focus on several key areas:

Development of Novel Therapeutics: The synthesis of new derivatives with potential applications beyond epilepsy, such as in oncology and neurodegenerative diseases, is a promising avenue. nih.govresearchgate.net

Advanced Synthetic Methodologies: The exploration of more efficient, greener, and stereoselective synthetic methods for 5-phenylhydantoin and its analogues remains an active area of investigation.

Elucidation of Biological Mechanisms: Further studies to fully understand the molecular mechanisms of action of 5-phenylhydantoin and its derivatives will be crucial for the rational design of new drugs.

The following table highlights some key research findings related to 5-Phenylhydantoin and its derivatives:

| Research Focus | Key Finding |

| Anticonvulsant Activity | 5-Phenylhydantoin serves as a crucial building block for phenytoin, a widely used anticonvulsant. guidechem.com |

| Sodium Channel Modulation | The molecule has been demonstrated to bind to voltage-dependent sodium channels, which is a key mechanism for its antiepileptic properties. chemicalbook.com |

| Derivative Synthesis | Various synthetic methods, such as the Bucherer-Bergs reaction, are employed to create diverse 5-phenylhydantoin derivatives. wikipedia.orgnih.gov |

| Metabolism Studies | 5-Phenylhydantoin is a known metabolite of other hydantoin-based drugs like mephenytoin (B154092). chemicalbook.com |

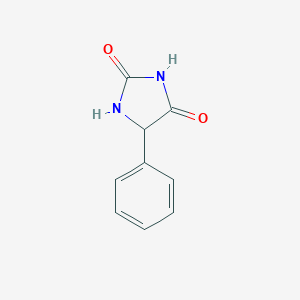

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-phenylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c12-8-7(10-9(13)11-8)6-4-2-1-3-5-6/h1-5,7H,(H2,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXQJDVBMMRCKQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30883267 | |

| Record name | 2,4-Imidazolidinedione, 5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89-24-7, 27534-86-7 | |

| Record name | Phenylhydantoin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Phenylhydantoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC51847 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51847 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Phenylhydantoin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40885 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Phenylhydantoin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27302 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Imidazolidinedione, 5-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Imidazolidinedione, 5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-phenylhydantoin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.718 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLHYDANTOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZQL8E3X7HK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Synthetic Methodologies of 5 Phenylhydantoin and Its Derivatives

Classical and Modern Synthetic Routes to 5-Phenylhydantoin

The synthesis of 5-phenylhydantoin and related hydantoins can be achieved through several key reaction pathways, leveraging different starting materials and reaction conditions.

Biltz Synthesis and its Modifications for 5-Phenylhydantoin

The Biltz synthesis is a significant classical method for preparing 5,5-disubstituted hydantoins, including those with aryl substituents like 5-phenylhydantoin, although 5-phenylhydantoin itself is monosubstituted at the 5-position. This method typically involves the reaction of a 1,2-diketone with urea (B33335) in the presence of a base. For the synthesis of 5,5-diphenylhydantoin (phenytoin), a closely related compound, the Biltz synthesis utilizes benzil (B1666583) and urea. researchgate.netnormalesup.org The mechanism involves a benzilic acid-type rearrangement. researchgate.netnormalesup.org While primarily associated with 5,5-disubstituted hydantoins derived from diketones, modifications or related approaches starting from α-dicarbonyl compounds are relevant to the broader context of hydantoin (B18101) synthesis, including potentially routes leading to 5-substituted variants. nih.gov

Bucherer-Bergs Reaction and its Adaptations for 5-Phenylhydantoin Derivatives

The Bucherer-Bergs reaction is a widely applicable multicomponent reaction for the synthesis of hydantoins. nih.govwikipedia.org It involves the reaction of a carbonyl compound (aldehyde or ketone) with ammonium (B1175870) carbonate and potassium cyanide (or sodium cyanide) to yield hydantoins. nih.govwikipedia.org This reaction is particularly effective for synthesizing 5-substituted and 5,5-disubstituted hydantoins. nih.gov

The general scheme of the Bucherer-Bergs reaction involves the condensation of the carbonyl compound with ammonium, followed by the attack of cyanide on the formed imine to generate an aminonitrile. wikipedia.org This intermediate then undergoes cyclization with ammonium carbonate. nih.gov

For the synthesis of 5-phenylhydantoin derivatives, adaptations of the Bucherer-Bergs reaction starting from appropriate phenyl-containing aldehydes or ketones would be employed. For instance, the synthesis of 5,5-dithis compound (phenytoin) from benzophenone (B1666685) using ammonium carbonate and sodium cyanide is a known application of this reaction. nih.gov The reaction conditions typically involve heating the mixture in a solvent like ethanol/water. nih.gov While the direct application to synthesize 5-phenylhydantoin from a corresponding carbonyl is less explicitly detailed in the provided snippets compared to 5,5-dithis compound, the general principles of the Bucherer-Bergs reaction with aldehydes or ketones containing a phenyl group at the reactive center would be applicable for synthesizing 5-phenyl-substituted hydantoins. nih.gov

Other Reaction Pathways for 5-Phenylhydantoin Formation

Beyond the Biltz and Bucherer-Bergs reactions, other methodologies exist for the formation of the hydantoin ring, which can potentially be adapted for the synthesis of 5-phenylhydantoin. These include the reaction of α-amino nitriles with carbon dioxide, condensation of ureas with carbonyl compounds, reactions of α-amino esters with amines and phosgene (B1210022) (or carbonyldiimidazole), cyclization of α-ureido esters, and reactions of malonamides with hypohalite. nih.gov Additionally, multi-component Ugi/cyclization methodologies and conversions from other heterocycles have been explored for hydantoin synthesis. nih.gov The Urech synthesis, involving the reaction of amino acids or nitriles with inorganic isocyanates, is also a classical method for hydantoin preparation. researchgate.netnih.gov

Synthesis of Substituted 5-Phenylhydantoin Derivatives

The synthesis of substituted 5-phenylhydantoin derivatives involves introducing various functional groups onto the core hydantoin structure, often at the nitrogen atoms (N-1 and N-3) or at the C-5 position.

Strategies for Alkyl and Aryl Substitutions on the Hydantoin Ring

Alkyl and aryl substitutions can be achieved through various strategies depending on the desired position of substitution. N-alkylation and N-arylation of the hydantoin ring are common modifications. For instance, N-arylation of imides, including hydantoins, can be achieved using copper acetate (B1210297) promoted reactions with boronic acids. organic-chemistry.org

Another approach for synthesizing N-1 substituted hydantoins involves a three-step route starting from amines. researchgate.netresearchgate.net This method involves the reaction of amines with cyanogen (B1215507) bromide to form monoalkyl/aryl cyanamides, followed by treatment with methyl bromoacetate (B1195939) and subsequent hydrolysis and cyclization in the presence of acid. researchgate.netresearchgate.netthieme-connect.com This strategy allows for the introduction of primary, secondary, tertiary alkyl, cycloalkyl, or aryl substituents at the N-1 position. thieme-connect.com

Synthesis of 5,5-Disubstituted Hydantoins

The synthesis of 5,5-disubstituted hydantoins, where two substituents are present at the C-5 position of the hydantoin ring, is a significant area of research, particularly due to the biological activity of many such compounds like phenytoin (B1677684) (5,5-dithis compound). thieme-connect.com

The Bucherer-Bergs reaction is a primary method for synthesizing 5,5-disubstituted hydantoins, utilizing ketones as starting materials. nih.govnih.gov The scope of this reaction allows for the preparation of a wide variety of 5,5-disubstituted hydantoins by varying the structure of the starting ketone. nih.gov

Another method for synthesizing 5,5-disubstituted hydantoins involves the reaction of diethyl acetamidomalonates with ureas in the presence of a base like sodium ethoxide. thieme-connect.com This one-pot synthesis proceeds via a ring contraction of intermediate 5-aminobarbituric acids. thieme-connect.com

Furthermore, a connective synthesis of 5,5-disubstituted hydantoins has been developed through a tandem α-amination and α-arylation of silyl (B83357) ketene (B1206846) acetals. nih.gov This method involves the silver-catalyzed addition to an azocarboxamide, generating a urea derivative, followed by base-promoted intramolecular aryl migration and subsequent ring closure to form the hydantoin. nih.gov This approach allows for the synthesis of 5,5-disubstituted hydantoins with electronically diverse aryl substituents. nih.gov

The Biltz synthesis, as mentioned earlier, is also a classical route for 5,5-disubstituted hydantoins, particularly those derived from 1,2-diketones. researchgate.net

Data Table: Synthetic Methods for Hydantoins

| Synthetic Method | Key Starting Materials | Typical Products | Relevant Section |

| Biltz Synthesis | 1,2-Diketones, Urea | 5,5-Disubstituted Hydantoins | 2.1.1, 2.2.2 |

| Bucherer-Bergs Reaction | Carbonyl Compounds, NH₄HCO₃, KCN/NaCN | 5-Substituted, 5,5-Disubstituted Hydantoins | 2.1.2, 2.2.2 |

| Reaction of α-amino nitriles with CO₂ | α-Amino Nitriles, CO₂ | Hydantoins | 2.1.3 |

| Condensation of Ureas with Carbonyl Compounds | Ureas, Carbonyl Compounds | Hydantoins | 2.1.3 |

| Reaction of α-amino esters with Amines and Phosgene | α-Amino Esters, Amines, Phosgene | Hydantoins | 2.1.3 |

| Cyclization of α-ureido esters | α-Ureido Esters | Hydantoins | 2.1.3 |

| Reaction of Malonamides with Hypohalite | Malonamides, Hypohalite | Hydantoins | 2.1.3 |

| Ugi/Cyclization | Multi-component reactants | Hydantoins | 2.1.3 |

| Reaction of Diethyl Acetamidomalonates with Ureas | Diethyl Acetamidomalonates, Ureas | 5,5-Disubstituted Hydantoins | 2.2.2 |

| Tandem α-amination and α-arylation of Silyl Ketene Acetals | Silyl Ketene Acetals, Azocarboxamides | 5,5-Disubstituted Hydantoins | 2.2.2 |

Stereoselective Synthesis of Chiral 5-Phenylhydantoin Enantiomers

The presence of a chiral center at the 5-position of 5-phenylhydantoin and many of its derivatives necessitates the development of stereoselective synthetic methods to obtain individual enantiomers. While direct stereoselective synthesis of 5-phenylhydantoin itself is a subject of research, methods applied to related chiral 5,5-disubstituted hydantoins, such as 5-(4-hydroxyphenyl)-5-phenylhydantoin and 5-ethyl-5-phenylhydantoin, provide valuable insights into the approaches used.

One established method for the separation of enantiomers of chiral hydantoin derivatives involves fractional crystallization of diastereomeric salts formed with chiral agents. For instance, the enantiomers of 5-ethyl-5-phenylhydantoin (Nirvanol) have been separated through fractional crystallization of diastereomeric salts formed with (-)-brucine. psu.edu Similarly, equilibration of racemic 5-(4-hydroxyphenyl)-5-phenylhydantoin in the presence of sodium hydroxide (B78521) and brucine (B1667951) as a chiral complexing agent has been shown to be highly stereoselective, allowing the isolation of the (S)-enantiomer with high enantiopurity. rsc.org This enantioconversion is proposed to involve a mechanism of ring opening and intramolecular Michael addition of an achiral intermediate, with the stereochemical outcome controlled by stereoselective crystallization. rsc.org

The absolute configuration of enantiomers of hydantoin derivatives can be determined using techniques such as chemical conversions, optical comparisons, and chiroptical measurements like Circular Dichroism (CD). nih.gov For example, the (S)-configuration has been assigned to (-)-5-(4'-hydroxyphenyl)-5-phenylhydantoin, a major metabolite of phenytoin, and this assignment has been confirmed by X-ray single-crystal structure analysis of a diastereomeric salt. nih.gov

Synthesis of Isotope-Labelled 5-Phenylhydantoin and Analogs for Mechanistic Studies

Isotope-labelled hydantoins, including analogs of 5-phenylhydantoin, are valuable tools for investigating reaction mechanisms, metabolic pathways, and pharmacokinetic profiles. Stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are commonly incorporated. symeres.comopenmedscience.com

Synthetic routes for introducing isotopic labels into hydantoin structures often involve the use of isotopically enriched starting materials in standard hydantoin synthesis procedures. The Bucherer-Bergs reaction, a versatile multicomponent reaction for synthesizing 5-substituted and 5,5-disubstituted hydantoins, can be adapted for this purpose by employing labelled carbonyl compounds, cyanides, or ammonium carbonate. openmedscience.commdpi.com For example, isotope-labelled versions of phenytoin (5,5-dithis compound) have been synthesized using [¹³C]carbon dioxide and [¹³C]urea as sources for labelling the hydantoin ring carbons. openmedscience.com Reductive dehalogenation of halogenated hydantoin derivatives with deuterium or tritium (B154650) gas is another method for introducing isotopic labels. openmedscience.comresearchgate.net

Isotope labelling allows for mechanistic studies, such as tracing the fate of specific atoms during a reaction or in biological systems. Deuterium labelling, in particular, can introduce kinetic isotope effects that provide insights into reaction mechanisms. symeres.com Studies using deuterium-labelled phenytoin analogs have provided evidence for the mechanism of metabolic hydroxylation via an arene oxide-NIH shift pathway. researchgate.net

Catalytic Approaches in 5-Phenylhydantoin Synthesis

Catalysis plays a significant role in the synthesis of 5-phenylhydantoin and its derivatives, facilitating ring formation and enabling the introduction of various substituents. The Bucherer-Bergs reaction, a widely used method for preparing 5,5-disubstituted hydantoins from ketones, potassium cyanide, and ammonium carbonate, often employs basic catalysis. mdpi.comamazonaws.com This reaction proceeds through the formation of an amino nitrile intermediate, followed by carbamoylation and cyclization to yield the hydantoin ring. amazonaws.com

Beyond traditional methods, novel catalytic systems are being explored for hydantoin synthesis and derivatization. Palladium-copper catalysis, for instance, has been utilized in the synthesis of novel 3-substituted 5,5-diphenylimidazolidine-2,4-diones at room temperature. researchgate.net These catalytic approaches aim to improve reaction efficiency, selectivity, and sustainability.

Asymmetric Catalysis in Chiral 5-Phenylhydantoin Derivatives Production

Asymmetric catalysis is a powerful strategy for the stereoselective synthesis of chiral compounds, including hydantoin derivatives. While specific examples of asymmetric catalysis directly applied to the synthesis of 5-phenylhydantoin enantiomers are less commonly reported compared to resolution methods, the principles of asymmetric catalysis are highly relevant for the production of enantioenriched chiral hydantoin derivatives.

Asymmetric catalysis involves the use of chiral catalysts, such as metal complexes with chiral ligands or chiral organocatalysts, to induce enantioselectivity in a reaction. sigmaaldrich.commdpi.comfrontiersin.org This approach allows for the direct synthesis of one enantiomer in preference to the other from an achiral or prochiral starting material. The development of chiral ligands and organocatalysts is an active area of research in asymmetric synthesis. sigmaaldrich.commdpi.comfrontiersin.org

Applying asymmetric catalysis to the synthesis of chiral 5-phenylhydantoin derivatives could offer advantages over traditional resolution methods, such as higher theoretical yields and the avoidance of separating unwanted enantiomers. Research in asymmetric transformations involving related cyclic structures and the development of new chiral catalytic systems hold potential for future applications in the stereoselective synthesis of 5-phenylhydantoin enantiomers.

Reaction Mechanisms and Selectivity in 5-Phenylhydantoin Synthesis

Understanding the reaction mechanisms involved in the synthesis of 5-phenylhydantoin and its derivatives is crucial for controlling reaction outcomes and achieving selectivity, particularly stereoselectivity.

Mechanistic Investigations of Hydantoin Ring Formation

The formation of the hydantoin ring structure is a key step in the synthesis of 5-phenylhydantoin. In the case of the Bucherer-Bergs reaction, the mechanism involves a sequence of additions and cyclizations. The reaction typically begins with the condensation of the carbonyl compound (e.g., benzaldehyde (B42025) or a related precursor for 5-phenylhydantoin) with ammonium carbonate and potassium cyanide. mdpi.comamazonaws.com This leads to the formation of an amino nitrile intermediate. Subsequent carbamoylation by carbon dioxide (derived from ammonium carbonate) and intramolecular cyclization forms the hydantoin ring. amazonaws.com Mechanistic investigations, often supported by spectroscopic techniques and computational studies, help elucidate the intermediates and transition states involved in this ring-forming process.

Stereochemical Control in 5-Phenylhydantoin Derivatization

Stereochemical control in the synthesis of 5-phenylhydantoin derivatives is particularly important when introducing or manipulating substituents at the chiral 5-position. Achieving high stereoselectivity can involve various strategies:

Chiral Resolution: As discussed earlier, separating enantiomers from a racemic mixture using chiral agents is a common method. psu.edursc.org

Stereoselective Synthesis: Designing synthetic routes that inherently favor the formation of one stereoisomer over the other. This can involve the use of chiral catalysts, chiral auxiliaries, or performing reactions under conditions that promote stereochemical induction. sigmaaldrich.commdpi.comfrontiersin.org

Control During Derivatization: When modifying an existing 5-phenylhydantoin scaffold, the reaction conditions and reagents can influence the stereochemical outcome if the reaction creates a new chiral center or affects the existing one.

Studies on the metabolism of related chiral hydantoins, such as the stereoselective hydroxylation of phenytoin by cytochrome P450 enzymes like CYP2C9 and CYP2C19, highlight the importance of stereochemistry in biological systems and underscore the need for stereochemically controlled synthesis in producing specific enantiomers for research or potential applications. nih.govmdpi.com

Pharmacological and Therapeutic Research on 5 Phenylhydantoin Derivatives

Anticonvulsant and Antiepileptic Activity of Hydantoins

The discovery of the anticonvulsant properties of 5-ethyl-5-phenylhydantoin was a pivotal moment, prompting extensive research into 5,5-disubstituted hydantoins for various medical applications. nih.gov Phenytoin (B1677684) (5,5-diphenylhydantoin) is a prominent hydantoin (B18101) derivative used as an antiepileptic drug against generalized tonic-clonic seizures. nih.govpcbiochemres.comnih.gov The anticonvulsant effect of hydantoin derivatives is primarily attributed to their ability to selectively inhibit high-frequency neuronal activity. nih.govresearchgate.netresearchgate.net

Mechanisms of Action of 5-Phenylhydantoin Analogs as Anticonvulsants

The molecular mechanism underlying the anticonvulsant action of hydantoin derivatives involves their binding to voltage-sensitive sodium channels, which are responsible for the action potential. nih.govresearchgate.netresearchgate.net This binding occurs in a use- and frequency-dependent manner, limiting high-frequency repetitive firing of neurons. pcbiochemres.com This selective block of high-frequency neuronal activity is considered the primary mechanism for their antiepileptic effect. nih.govresearchgate.netresearchgate.net Some research also suggests that the mechanism of action for certain phenytoin derivatives might involve interaction with kappa and delta opioid receptors. nih.gov

Structure-Activity Relationship Studies for Anticonvulsant Properties

Structure-Activity Relationship (SAR) studies of hydantoins have revealed key structural features essential for anticonvulsant activity. A phenyl or other aromatic substituent at the C5 position appears essential for activity against generalized tonic-clonic seizures. pcbiochemres.comcutm.ac.in Alkyl substituents at position 5, in contrast to phenyl groups, may contribute to sedation. pcbiochemres.comcutm.ac.in The carbon 5 position allows for asymmetry, though there seems to be little difference in activity between isomers. pcbiochemres.com The conformational arrangement of the phenyl ring at position 5 relative to the hydantoin ring and binding modes in crystal structures have been investigated to understand biological interactions responsible for anticonvulsant activity. researchgate.net Studies on 3,5-disubstituted-5-phenylhydantoins have also explored the impact of different alkyl, cycloalkyl, and alkenyl groups at the N3 position on lipophilicity and potential anticonvulsant activity. researchgate.net The presence of at least one hydrophobic site and hydrogen bond donors/acceptors in certain relative orientations is considered important for activity. researchgate.net

Preclinical Evaluation of 5-Phenylhydantoin Derivatives for Seizure Control

Preclinical evaluation of 5-phenylhydantoin derivatives for seizure control commonly utilizes animal models such as the maximal electroshock seizure (MES) test and the pentylenetetrazole (PTZ) seizure test. nih.govresearchgate.netnih.govresearchgate.net The MES test is considered a gold standard for identifying compounds effective against generalized tonic-clonic seizures by preventing seizure spread. nih.govinnovareacademics.in The PTZ test, on the other hand, identifies compounds that raise the seizure threshold and are potential therapies for non-convulsive seizures like absence seizures. researchgate.netinnovareacademics.in

Studies have evaluated the anticonvulsant activity of various 5-phenylhydantoin derivatives in these models. For instance, alkoxymethyl, acyloxymethyl, and mixed alkylalkoxymethyl or alkylacyloxymethyl derivatives of 5-ethyl-5-phenylhydantoin have shown anticonvulsant activity in the MES test. pcbiochemres.comnih.gov Some derivatives, such as 3-methoxymethyl-5-ethyl-5-phenylhydantoin, have demonstrated effectiveness against both MES and PTZ-induced seizures. pcbiochemres.comnih.gov Novel 5,5′-dithis compound Schiff bases have also been synthesized and evaluated, showing anticonvulsant effects in the MES test. nih.gov

Preclinical studies also assess potential sedative effects alongside anticonvulsant activity. For example, 5-ethyl-5-phenyl-3-propylhydantoin demonstrated anticonvulsant activity comparable to phenytoin with lower liability for inducing sedation in rats. researchgate.net

Comparative Studies with Established Antiepileptic Drugs (e.g., Phenytoin)

Comparative studies are crucial in evaluating the potential of new 5-phenylhydantoin derivatives against established antiepileptic drugs like phenytoin. Phenytoin is effective against partial and tonic-clonic seizures and acts by stabilizing the neuronal membrane and inhibiting the spread of seizure discharge. pcbiochemres.com

Research has compared the anticonvulsant potency of novel 5-phenylhydantoin derivatives to that of phenytoin in preclinical models. Some derivatives have shown comparable anticonvulsant activity to phenytoin in the MES test. nih.govpcbiochemres.com For example, compound 10, a 1-benzenesulfonyl-5,5-dithis compound derivative, exhibited potent anticonvulsant activity against MES seizures, comparable to phenytoin. pcbiochemres.com Similarly, the Schiff base SB2-Ph, a 5,5′-dithis compound derivative, showed potency in suppressing seizure spread in the MES test comparable to phenytoin, with an ED50 of 8.29 mg/kg compared to phenytoin's ED50 of 5.96 mg/kg. nih.gov

While some derivatives show comparable activity, others may have lower potency than phenytoin. pcbiochemres.comnih.govresearchgate.net Ethotoin (B1671623) (3-ethyl-5-phenylhydantoin), for instance, has lower anticonvulsant potency than phenytoin. nih.govresearchgate.net However, some novel hydantoin derivatives have shown greater efficacy in treating clonic seizures and exhibited lower toxicity and myorelaxation compared to phenytoin in PTZ and MES models. researchgate.net Combinations of phenytoin with certain 5,5′-dithis compound Schiff bases have also been explored, demonstrating a decrease in phenytoin's ED50 and an increase in the protective index, suggesting potential as adjuvant therapy. nih.gov

Here is a table summarizing some comparative preclinical data:

| Compound | Preclinical Model | Activity Compared to Phenytoin | Reference |

| 1-benzenesulfonyl-5,5-dithis compound | MES | Comparable potency | pcbiochemres.com |

| SB2-Ph (5,5′-dithis compound Schiff base) | MES | Comparable potency (ED50 8.29 mg/kg vs 5.96 mg/kg) | nih.gov |

| 5-ethyl-5-phenyl-3-propylhydantoin | PTZ, SLA | Comparable anticonvulsant, lower sedation | researchgate.net |

| Ethotoin (3-ethyl-5-phenylhydantoin) | - | Lower anticonvulsant potency | nih.govresearchgate.net |

| Certain New Hydantoin Derivatives | PTZ, MES | Greater efficacy in clonic seizures, lower toxicity/myorelaxation | researchgate.net |

Other Investigational Biological Activities of 5-Phenylhydantoin Derivatives

Beyond their well-established anticonvulsant properties, 5-phenylhydantoin derivatives and the broader class of hydantoins have been investigated for a range of other biological activities. thebioscan.comamazonaws.comresearchgate.netresearchgate.netontosight.ai These include potential antimicrobial, anticancer, anti-inflammatory, and antiviral effects. researchgate.netthebioscan.comamazonaws.comontosight.ai

Antimicrobial Properties

Hydantoin derivatives have demonstrated antimicrobial activity against various bacterial, fungal, and viral pathogens. researchgate.netthebioscan.comontosight.aisciforum.net This has led to their exploration as potential alternatives to conventional antibiotics, particularly in the context of increasing antimicrobial resistance. researchgate.netthebioscan.comnih.govnih.gov

Research indicates that the antimicrobial action of hydantoin derivatives can involve several mechanisms, such as interfering with bacterial cell wall synthesis, disrupting fungal cell membrane integrity, or inhibiting viral replication. researchgate.net Studies have evaluated the antimicrobial activity of various hydantoin derivatives, including those with aryl or alkenyl 5,5-disubstitution. sciforum.net Some bicyclic benzeneselenenyl derivatives of hydantoin have shown high inhibitory activity against bacteria and fungi. sciforum.net

Novel series of hydantoin derivative dimers have been designed as potential broad-spectrum antibiotic agents to combat challenging pathogens like ESKAPE bacteria. nih.gov These dimeric compounds, featuring hydantoin backbones and aromatic linkers, have shown promising broad-spectrum antibacterial activity and rapid killing rates by disrupting bacterial cell membrane integrity. nih.gov For example, one such compound, compound 18, demonstrated excellent broad-spectrum antibacterial activity and maintained steady performance against resistance development over multiple passages. nih.gov

While some studies on specific thiohydantoin derivatives with substitutions on the phenyl ring have shown excellent antibacterial activity against certain strains like Escherichia coli and Staphylococcus aureus, other thiohydantoins did not exhibit activity at tested concentrations. amazonaws.com This highlights the importance of specific structural modifications for antimicrobial efficacy.

Here is a table summarizing some findings on the antimicrobial activity of hydantoin derivatives:

| Compound Class/Substitution Pattern | Target Microorganisms | Observed Activity | Reference |

| Bicyclic benzeneselenenyl hydantoin derivatives | Bacteria, Fungi | High inhibitory activity | sciforum.net |

| Hydantoin derivative dimers (e.g., compound 18) | ESKAPE pathogens | Broad-spectrum antibacterial, rapid killing, low resistance development | nih.gov |

| Certain Thiohydantoins with phenyl ring substituents | E. coli, S. aureus | Excellent antibacterial activity | amazonaws.com |

| Other Thiohydantoins | - | No antibacterial activity at tested concentrations | amazonaws.com |

Anti-inflammatory and Analgesic Potential

Research indicates that certain 5-phenylhydantoin derivatives possess anti-inflammatory and analgesic properties. For instance, a complex of bis(5-ethyl-5-phenylhydantoin)bispyridine Cu(II) has demonstrated antioxidant and anti-inflammatory activity. ontosight.ai Studies comparing 1-benzenesulfonyl-5,5-dithis compound with phenytoin suggest that the former exhibits potent anti-inflammatory activity, potentially through a mechanism similar to non-steroidal acidic anti-inflammatory drugs, which may involve the inhibition of prostaglandin (B15479496) biosynthesis. nih.gov Furthermore, investigations into 5,5-diarylhydantoin derivatives have identified compounds, such as 5-[4-(methylsulfonyl)phenyl]-5-phenyl-hydantoin, as potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme critically involved in inflammatory pathways. nih.gov Derivatives like 3-(4-substituted benzyl)-5-isopropyl-5-phenylhydantoin have also shown significant anti-inflammatory effects, evidenced by a reduction in the expression of the pro-inflammatory gene COX-2 in cancer cells. researchgate.neteurekaselect.com

Anticancer and Antiproliferative Activities

A significant area of research for 5-phenylhydantoin derivatives is their potential as anticancer and antiproliferative agents. Various studies have explored the effects of these compounds on different cancer cell lines. For example, 3-(4-substituted benzyl)-5-isopropyl-5-phenylhydantoin derivatives have demonstrated considerable antitumor activity against human breast cancer cells (MDA-MB-231) and colon cancer cells (HCT-116). researchgate.neteurekaselect.comresearchgate.netnih.govnih.govtorlakinstitut.com These effects are mediated through several mechanisms, including a decrease in cell survival rate, induction of apoptosis (programmed cell death), and inhibition of cell migration and invasiveness. researchgate.netnih.gov The reduction in the expression levels of genes involved in tumor invasion, such as MMP-9 and COX-2, has also been observed with these derivatives. researchgate.netresearchgate.netnih.gov Other hydantoin derivatives, including 5-pentyl-5-phenylhydantoin, have shown evidence of inhibiting cell proliferation and inducing apoptosis in cancer cells, indicating potential therapeutic value in oncology, although further research is needed. ontosight.ai Studies on 3,5-disubstituted hydantoins, including cyclohexyl-5-phenyl hydantoin, have also reported antitumor activity against cell lines like HeLa and MCF7. mdpi.com

Data from research on the antiproliferative effects of 3-(4-substituted benzyl)-5-isopropyl-5-phenylhydantoin derivatives on human breast cancer cells (MDA-MB-231) illustrates the dose- and time-dependent nature of their activity. researchgate.netnih.gov

Neuroprotective Effects Beyond Anticonvulsant Activity

Beyond their established role as anticonvulsants, hydantoin derivatives, including those related to 5-phenylhydantoin, are being explored for broader neuroprotective effects and potential in treating various neurological conditions. While direct studies specifically on 5-phenylhydantoin's neuroprotective effects beyond seizure control are less prominent in the provided results, the exploration of hydantoins for conditions like anxiety disorders and neuropathic pain suggests a broader impact on neuronal function and health. ontosight.ai Phenytoin, a well-known hydantoin, has been investigated for indications beyond epilepsy, such as bipolar disorder and retina protection, hinting at potential neuroprotective applications for related structures. drugbank.com

Potential in Anxiety Disorders and Neuropathic Pain

Hydantoin derivatives have shown potential in the management of anxiety disorders and neuropathic pain. ontosight.aimedchemexpress.com Research has explored the use of dithis compound in neurotic anxiety. psychiatryonline.org For neuropathic pain, phenytoin (5,5-dithis compound) has been studied, with some evidence suggesting its efficacy in decreasing pain-like behaviors and improving opioid analgesia in animal models. mdpi.com Phenytoin was historically reported to have efficacy in treating trigeminal neuralgia, a type of neuropathic pain. cambridge.org The metabolite of phenytoin, 5-(4'-hydroxyphenyl)-5-phenylhydantoin (p-HPPH), has also been mentioned in the context of neuropathic pain. ubi.pt Furthermore, some 5-phenylhydantoin derivatives have been investigated as selective antagonists of the serotonin (B10506) 5-HT7 receptor (5-HT7R), a target implicated in anxiety and depression, suggesting a potential mechanism for anxiolytic effects. researchgate.netacs.org

Pharmacodynamics and Receptor Interactions of 5-Phenylhydantoin Analogs

The pharmacological effects of 5-phenylhydantoin analogs are closely linked to their interactions with specific molecular targets, primarily ion channels and neurotransmitter receptors.

Studies on Binding Affinities to Neuronal Voltage-Gated Sodium Channels

A key mechanism of action for many hydantoin anticonvulsants, including derivatives of 5-phenylhydantoin, involves their interaction with neuronal voltage-gated sodium channels (NVSCs). These channels are crucial for the initiation and propagation of action potentials in neurons. Studies have evaluated the binding affinities of various 5-phenylhydantoins to NVSCs. nih.govacs.orgnih.govacs.org Research utilizing techniques like comparative molecular field analysis (CoMFA) has helped delineate the structural and electrostatic features important for enhanced sodium channel binding. acs.org These studies indicate that both lipophilicity (represented by log P) and the specific orientation of the 5-phenyl ring are important factors influencing the efficiency of binding to the NVSC. nih.govacs.org The binding site for hydantoins like phenytoin is thought to overlap with that of local anesthetic drugs within the channel's inner pore, involving specific amino acid residues such as Phe-1764 and Tyr-1771. nih.govresearchgate.net Binding to the open/inactivated states of the channel is typically much stronger than to the resting state. nih.gov

Modulation of Neurotransmitter Systems

In addition to their effects on sodium channels, 5-phenylhydantoin analogs can also modulate neurotransmitter systems. Research has shown that certain hydantoin derivatives can influence the activity of neurotransmitters or alter neuronal excitability. ontosight.aiontosight.ai A notable area of investigation is the interaction of 5-phenylhydantoin derivatives with serotonin receptors. Specifically, some derivatives have been studied as ligands for serotonin 5-HT2A and 5-HT7 receptors. researchgate.netacs.orgnih.govresearchgate.net Studies on 5-methyl-5-phenylhydantoin (B155086) derivatives linked to arylpiperazine moieties have shown antagonistic activity at 5-HT2A receptors, suggesting potential applications as antiplatelet agents. nih.govresearchgate.net Furthermore, selective 5-HT7 receptor antagonists derived from 5-phenylhydantoin have been synthesized and evaluated, indicating the potential for modulating serotonergic neurotransmission, which is relevant to conditions like anxiety and depression. researchgate.netacs.org

Pharmacokinetics and Pharmacodynamics (PK/PD) Studies of 5-Phenylhydantoin Derivatives

Pharmacokinetic/Pharmacodynamic (PK/PD) modeling is a mathematical approach utilized in pharmacology to investigate the relationship between drug concentrations within the body (pharmacokinetics) and their resulting effects (pharmacodynamics). PK describes a drug's absorption, distribution, metabolism, and excretion (ADME) properties, while PD characterizes how biological processes respond to or are influenced by a drug. allucent.com Understanding the exposure-response relationship through PK/PD studies is fundamental to drug development, contributing significantly to the information found in drug package inserts or labels. allucent.com Strategic planning of drug development programs and intelligent pharmacokinetic study design can expedite the development process, helping to ensure the achievement of safety and efficacy endpoints. allucent.com

Absorption, Distribution, Excretion

The absorption, distribution, metabolism, and excretion (ADME) are critical characteristics of any medication. atrainceu.com While specific detailed ADME studies focusing solely on 5-phenylhydantoin derivatives beyond the well-known anticonvulsant phenytoin (5,5-dithis compound) are not extensively detailed in the provided search results, information on phenytoin can offer insights into the behavior of related hydantoin structures. Phenytoin, a hydantoin derivative, exhibits erratic absorption, with bioavailability ranging from 50-90%. derangedphysiology.com This erratic absorption is attributed to its poor solubility in stomach acid and intestinal fluids. derangedphysiology.com Phenytoin is highly protein bound, approximately 90%, primarily to albumin, and has a reported volume of distribution of around 0.75 L/kg. derangedphysiology.com The majority of phenytoin is excreted as inactive metabolites in the bile, with only an estimated 1-5% eliminated unchanged in the urine. drugbank.com Its metabolism to 5-(4'-hydroxyphenyl)-5-phenylhydantoin (4'-HPPH) is primarily mediated by CYP2C9 and CYP2C19 enzymes. nih.gov The glucuronidation of 4'-HPPH, considered a detoxification pathway, is catalyzed by multiple UDP-glucuronosyltransferases (UGTs), including UGT1A1, UGT1A4, UGT1A6, and UGT1A9. nih.gov

Impact of Lipophilicity on Pharmacokinetic Properties

Lipophilicity, or hydrophobicity, is a crucial parameter in small molecule drug development, significantly impacting both pharmacokinetics and pharmacodynamics. It influences the ADME processes of drugs within the body. For instance, lipophilicity plays a vital role in the absorption of drugs in the gastrointestinal tract, as sufficient lipophilicity is generally required to traverse biological membranes. However, excessive lipophilicity can lead to poor aqueous solubility, negatively affecting dissolution and absorption.

Lipophilicity also affects drug distribution in the body. Highly lipophilic drugs tend to penetrate cell membranes more readily and accumulate in cells or fatty tissues. This can be advantageous for drugs targeting intracellular sites but may lead to uneven distribution for drugs needing to maintain high blood concentrations. The lipophilicity of drugs can also influence their metabolism, with more lipophilic compounds often being more easily processed by hepatic metabolic enzymes, leading to the formation of more readily excretable metabolites. This can impact a drug's half-life and clearance rate. Furthermore, lipophilicity can affect drug-target affinity, as many protein binding pockets are hydrophobic, and increased ligand lipophilicity can enhance affinity, though it may also increase the risk of off-target effects.

Researchers often modulate the lipophilicity of drugs by altering their molecular structure or introducing/modifying chemical groups to optimize in vivo performance. This requires a balanced approach to ensure appropriate drug concentrations and effective target interaction. Studies on hydantoin derivatives, including 5-phenylhydantoin analogs, have explored the relationship between chemical structure and pharmacokinetically relevant properties, including lipophilicity, using in silico methods and empirical criteria like Lipinski's Rule of Five. researchgate.net These studies suggest that substituents on the hydantoin and phenyl rings can influence properties like intestinal absorption and blood-brain barrier permeability. researchgate.net

Drug Discovery and Development Applications of 5-Phenylhydantoin

5-Phenylhydantoin and its derivatives hold significant interest in drug discovery and development due to the versatile nature of the hydantoin scaffold and its presence in numerous pharmacologically active compounds, particularly anticonvulsants like phenytoin. ontosight.aiontosight.aiamazonaws.com The hydantoin moiety is considered a valuable and privileged structure in medicinal chemistry, offering multiple sites for substitution and being amenable to various synthetic approaches. amazonaws.com

Role as a Pharmaceutical Intermediate and Precursor for APIs

5-Phenylhydantoin serves as a crucial pharmaceutical intermediate and precursor in the synthesis of active pharmaceutical ingredients (APIs), particularly those used in the treatment of neurological disorders. drugbank.compmarketresearch.com Its role is integral to the manufacturing of anticonvulsant drugs like ethotoin and other hydantoin derivatives. pmarketresearch.com The demand for 5-phenylhydantoin is closely linked to the neurology drug pipeline and the sustained production of therapeutics for conditions like epilepsy. pmarketresearch.com Companies specializing in API manufacturing utilize 5-phenylhydantoin as a key intermediate for these formulations. pmarketresearch.com

Design and Synthesis of Novel Hydantoin-Based Therapeutics

The hydantoin core's flexibility and the synthetic feasibility of hydantoin scaffolds have made them attractive for the design and synthesis of novel therapeutic agents with diverse biological activities. amazonaws.com Researchers have synthesized various 3,5-disubstituted hydantoins and investigated their potential as anticonvulsant agents and for other activities like antiproliferative effects. mdpi.comresearchgate.net

Advanced Spectroscopic and Computational Research on 5 Phenylhydantoin

Structural Elucidation and Conformational Analysis of 5-Phenylhydantoin Derivatives

Spectroscopic methods play a crucial role in determining the precise atomic arrangement and spatial orientation of 5-phenylhydantoin and its related compounds. These techniques provide experimental data essential for confirming synthesized structures and investigating their behavior in different states.

X-ray Crystallography Studies of 5-Phenylhydantoin Structures

X-ray crystallography is a powerful technique used to determine the three-dimensional structure of crystalline solids at an atomic resolution. Studies utilizing X-ray crystallography on 5-phenylhydantoin derivatives have provided detailed insights into their molecular geometry and crystal packing arrangements. For example, the crystal structure of 5-methyl-5-phenyl hydantoin (B18101) has been determined, revealing that it crystallizes in the orthorhombic system with a noncentrosymmetric space group P21 (N°4). researchgate.net The crystal packing in this compound is primarily governed by N–H···O hydrogen bonding interactions, which form chains and edge-fused 12-membered rings. researchgate.net This hydrogen-bonding pattern is noted to be similar to that observed in other chiral 5,5′-substituted hydantoins. researchgate.net

X-ray analysis of other 5-phenylhydantoin derivatives has also suggested analogies between interactions observed in crystal packing and potential biological interactions. researchgate.net For instance, in one study, the imidazolidine (B613845) ring in a derivative was found to be planar, with a substituent oriented nearly perpendicular to it. researchgate.net The phenyl rings in another compound showed an angle of approximately 78.8° or 88.12° between the normal of their planes. nih.gov These crystallographic studies are vital for understanding the solid-state behavior and potential intermolecular interactions of these compounds.

NMR Spectroscopy in Solution and Solid State Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure and dynamics of molecules in both solution and solid states. For 5-phenylhydantoin derivatives, NMR spectroscopy provides detailed information about the chemical environment of individual atoms and their connectivity.

Solution-state NMR, such as ¹H and ¹³C NMR, is routinely used to confirm the structure and purity of synthesized 5-phenylhydantoin compounds. researchgate.netmdpi.com Analysis of chemical shifts and coupling constants provides evidence for the proposed molecular structure. For example, ¹H and ¹³C NMR spectra have been registered for 5-methyl-5-benzyl hydantoin, aiding in its characterization. mdpi.com

Solid-state NMR spectroscopy is particularly useful for studying the structural and dynamic properties of hydantoins in their solid form, which can be relevant to their pharmaceutical properties and crystal packing. nih.govmst.edu While solution NMR provides high-resolution spectra due to rapid molecular tumbling, solid-state NMR deals with anisotropic interactions that are orientation-dependent. nih.govmst.edu Techniques like Magic-Angle Spinning (MAS) are employed in solid-state NMR to average out these anisotropic interactions and obtain site-resolved spectra. nih.govmst.edu Although specific detailed solid-state NMR studies on 5-phenylhydantoin were not extensively found in the search results, the technique is applicable to hydantoin structures and can provide complementary information to X-ray crystallography regarding molecular conformation and packing in the solid state. uomustansiriyah.edu.iq

Studies on related hydantoins, such as (S)-5-phenylhydantoin, have utilized 1D-NOESY NMR experiments to investigate conformational preferences in solution. scispace.com Results from such studies can provide insights into the spatial relationships between different parts of the molecule, like the aromatic ring and the amide protons. scispace.com

Infrared and Mass Spectrometry Applications in 5-Phenylhydantoin Analysis

Infrared (IR) and Mass Spectrometry (MS) are complementary spectroscopic techniques used for the characterization and analysis of organic compounds, including 5-phenylhydantoin derivatives.

IR spectroscopy provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies. For hydantoins, the presence of carbonyl (C=O) and N-H stretching vibrations are typically observed and can be used for structural confirmation. mdpi.comnih.gov For instance, in the IR spectrum of 5-methyl-5-benzyl hydantoin, an N-H stretching vibration was observed at 3109 cm⁻¹, corresponding to hydrogen-bonded NH groups, and C=O stretches appeared at 1748 cm⁻¹ and 1732 cm⁻¹. mdpi.com These experimental frequencies can be compared with theoretically calculated values to support structural assignments. mdpi.com

Mass spectrometry provides the mass-to-charge ratio (m/z) of ions, which is useful for determining the molecular weight of a compound and obtaining information about its fragmentation pattern. This fragmentation pattern can help in confirming the structure. mdpi.comontosight.ai LC-MS (Liquid Chromatography-Mass Spectrometry) is a hyphenated technique often used for the analysis of hydantoins, allowing for separation and identification of compounds in a mixture. nih.gov Mass spectrometry has been used to confirm the structure and purity of synthesized 5-phenylhydantoin derivatives. mdpi.com

Computational Chemistry and Molecular Modeling of 5-Phenylhydantoin

Computational chemistry techniques, particularly Density Functional Theory (DFT) calculations and molecular docking simulations, are valuable tools for investigating the electronic structure, conformational landscape, and potential interactions of 5-phenylhydantoin and its derivatives. These methods provide theoretical insights that complement experimental spectroscopic data.

Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical method widely used to calculate the electronic structure and properties of molecules. DFT calculations can be employed to optimize the molecular geometry of 5-phenylhydantoin derivatives, providing precise bond lengths, bond angles, and dihedral angles in their lowest energy conformations. mdpi.comiiste.org These optimized structures can then be compared with experimental data obtained from techniques like X-ray crystallography. mdpi.com Studies have shown good agreement between calculated and experimental structural parameters for hydantoin derivatives. mdpi.com

Beyond structural optimization, DFT can also be used to investigate the electronic properties of 5-phenylhydantoin, such as molecular orbitals (HOMO and LUMO), charge distribution, and spectroscopic parameters (e.g., vibrational frequencies and NMR chemical shifts). iiste.orgresearchgate.net DFT calculations have been used to investigate structural transformations between solid and liquid phases and for the assignment of NMR spectra of hydantoin derivatives. researchgate.net They can also provide insights into electronic transitions responsible for UV-Vis absorption spectra. researchgate.netresearchgate.net

DFT calculations have been applied to study the dimerization process of hydantoins through hydrogen bonding interactions, providing information about the possible dimers and their stability in different environments. researchgate.net

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking simulations are computational techniques used to predict the preferred binding orientation (pose) of a ligand molecule to a receptor molecule and to estimate the binding affinity. nih.govresearchgate.net While the search results did not provide specific molecular docking studies of 5-phenylhydantoin with a defined biological receptor, the technique is broadly applicable to understanding potential ligand-receptor interactions for hydantoin derivatives, particularly in the context of their potential biological activities.

Molecular docking is a key tool in structure-based drug design and is used to predict how a small molecule like 5-phenylhydantoin might interact with a protein or other biological target. nih.govresearchgate.netmdpi.com It involves algorithms that search for favorable binding poses based on scoring functions that estimate the strength of interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking. mdpi.combiotechrep.ir

Studies on other ligand-receptor systems illustrate the application of molecular docking to understand binding interactions, including the identification of key amino acid residues involved in binding and the analysis of interaction types. mdpi.combiotechrep.ir For 5-phenylhydantoin derivatives with potential bioactivity, molecular docking could be used to explore their binding to relevant biological targets, providing hypotheses for their mechanisms of action that can then be investigated experimentally. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) studies have been applied to 5-phenylhydantoin derivatives to predict their biological activities, particularly in the context of anticonvulsant properties. These studies aim to establish mathematical models correlating structural features of the compounds with their observed biological responses.

One approach involved using 5-phenylhydantoin analogues as a training set in 3D QSAR campaigns focused on neuronal voltage-gated sodium channels. taylorandfrancis.com This research utilized the Comparative Molecular Field Analysis (CoMFA) approximation to describe features that enhance binding to the sodium channel. taylorandfrancis.com Key structural aspects identified included a preferred orientation of the 5-phenyl ring and a favorable steric effect from the alkyl chain at the C5 position. taylorandfrancis.com Such models have demonstrated the ability to predict the activity of related compounds. taylorandfrancis.com

Further QSAR studies on hydantoin derivatives have explored the relationship between molecular descriptors and biological activity, often correlating these with chromatographic retention data in Quantitative Structure-Retention Relationship (QSRR) studies. researchgate.netresearchgate.net These investigations utilize techniques such as multiple linear regression to build models that can predict activity (e.g., ED50 values) based on calculated molecular properties. researchgate.netresearchgate.net

Intermolecular Interactions and Supramolecular Chemistry of 5-Phenylhydantoin

The intermolecular interactions of 5-phenylhydantoin and its derivatives play a crucial role in determining their solid-state structures and supramolecular assemblies. These interactions, predominantly hydrogen bonding, govern how molecules pack in crystals and influence their physical and chemical properties.

Studies on the crystal structures of hydantoin derivatives, including 5-methyl-5-phenylhydantoin (B155086), reveal the significance of intermolecular forces. researchgate.nettandfonline.comacs.org X-ray diffraction analysis has been a primary tool for elucidating these structures. researchgate.nettandfonline.comacs.orgredalyc.orgnih.gov

Hydrogen Bonding Networks in Crystalline 5-Phenylhydantoin

Hydrogen bonding is a key interaction in the crystalline state of hydantoins. The hydantoin core features N-H groups acting as hydrogen bond donors and C=O groups acting as acceptors. tandfonline.comacs.orgresearchgate.net This allows for the formation of intricate hydrogen bonding networks.

In crystalline 5,5-disubstituted hydantoins, N-H⋅⋅⋅O hydrogen bonds are prevalent, contributing significantly to crystal packing stability. researchgate.nettandfonline.comnih.govacs.org These interactions can lead to the formation of various supramolecular synthons, such as chains and rings, described by graph-set notation. researchgate.nettandfonline.comacs.org Weaker unconventional C-H⋅⋅⋅O hydrogen bonds may also be present, further influencing the crystal structure. researchgate.net While specific crystal structure data for unsubstituted 5-phenylhydantoin was not detailed in the provided snippets, the extensive research on substituted hydantoins strongly indicates that N-H⋅⋅⋅O hydrogen bonding networks are fundamental to the crystalline structure of the hydantoin class, including 5-phenylhydantoin. acs.orgresearchgate.net

Solvent Effects on Structure-Property Relationships of Hydantoin Derivatives

Solvent effects have a notable impact on the structure-property relationships of hydantoin derivatives, including 5-substituted-5-phenylhydantoins. Investigations utilizing solvatochromic analysis, particularly through UV/Vis spectroscopy in various solvents, have been conducted to understand these effects. researchgate.netnih.govresearchgate.netnih.gov

The Kamlet-Taft linear solvation energy relationship (LSER) concept is often employed to analyze the contributions of different solvent properties, such as dipolarity/polarizability (non-specific interactions) and hydrogen bonding (specific interactions), on the spectroscopic shifts of hydantoins. researchgate.netnih.govresearchgate.netnih.gov These studies have shown that both types of interactions influence the absorption spectra of 5-substituted-5-phenylhydantoins. nih.govresearchgate.net

Analytical Methodologies for 5 Phenylhydantoin and Its Analogs

Chromatographic Techniques for Separation and Quantification

Chromatography plays a central role in isolating 5-phenylhydantoin and its analogs from sample matrices and enabling their subsequent detection and measurement. Various chromatographic approaches, including Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography (HPLC), have been developed and validated for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) for 5-Phenylhydantoin Detection

GC-MS is a powerful technique utilized for the detection and quantification of volatile and semi-volatile compounds. For the analysis of hydantoins like 5-phenylhydantoin and its metabolites such as HPPH, derivatization is often a necessary step to enhance volatility and thermal stability before GC-MS analysis. oup.comresearchgate.net A gas chromatographic on-column methylation technique has been developed for the determination of HPPH. nih.gov

In GC-MS methods for related compounds like phenytoin (B1677684), 5-(p-methylphenyl)-5-phenylhydantoin (B26451) (MPPH) is frequently used as an internal standard. oup.comresearchgate.netnih.gov This internal standard aids in improving the accuracy and reproducibility of the quantitative analysis by compensating for variations in sample preparation and instrument performance. oup.com GC-MS methods typically involve steps such as solid-phase extraction (SPE) for sample clean-up to remove interfering substances from biological matrices like brain microdialysate, saliva, and blood. oup.comresearchgate.netnih.gov Derivatization with agents like trimethylsulfonium (B1222738) hydroxide (B78521) is performed before injection into the GC-MS system. oup.comresearchgate.netnih.gov

GC-MS analysis allows for the identification of analytes based on their retention times and characteristic ion fragment masses. oup.comnih.gov For instance, in one study, the GC-MS chromatogram of phenytoin showed a retention time of 15.12 min, while the internal standard MPPH had a retention time of 16.15 min. oup.com The observed molecular fragment masses were otago.ac.nznih.govnih.govoup.com for phenytoin and nih.govnih.govoup.comsigmaaldrich.com for MPPH. oup.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Sensitivity Analysis

LC-MS/MS offers high sensitivity and specificity for the analysis of polar and non-volatile compounds, making it well-suited for the analysis of 5-phenylhydantoin and its hydroxylated metabolites without the need for derivatization in many cases. medipol.edu.trresearchgate.netrjpbcs.com This technique is particularly valuable for the quantification of these compounds in complex biological matrices such as plasma and brain tissue. medipol.edu.trresearchgate.net

Sensitive LC-MS/MS methods have been developed and validated for the simultaneous quantification of related compounds like phenytoin and its major metabolite, HPPH, in rat plasma and brain tissue. medipol.edu.trresearchgate.net These methods often utilize positive electrospray ionization (ESI) mode for better signal intensity. researchgate.net Chromatographic separation is typically achieved using reversed-phase C18 columns with mobile phases consisting of water and organic solvents (e.g., acetonitrile (B52724), methanol) often containing a small percentage of an acidic modifier like formic acid. researchgate.netrjpbcs.com Multiple reaction monitoring (MRM) is commonly employed in LC-MS/MS for highly selective detection and quantification of target analytes. researchgate.net

LC-MS/MS methods have demonstrated good linearity, accuracy, and precision over a range of concentrations. For example, a validated LC-MS/MS method for phenytoin and HPPH in rat plasma and brain showed calibration curves covering ranges of 7.81 to 250 ng/mL in plasma and 23.4 to 750 ng/g in brain tissue. medipol.edu.trresearchgate.net The accuracy and precision were within acceptable limits of ±15% over these ranges. medipol.edu.trresearchgate.net Another UPLC-MS/MS method for fosphenytoin, phenytoin, and HPPH in whole blood exhibited linear relationships from 0.005 to 50 μg/ml with correlation coefficients exceeding 0.995, accuracies between 96.2% and 104.3%, and precisions between 0.7% and 10.7%. rjpbcs.com

High-Performance Liquid Chromatography (HPLC) for Quantitative Determination

HPLC with various detection methods, such as UV detection, is a widely used technique for the quantitative determination of 5-phenylhydantoin and its analogs. nih.govnih.gov HPLC offers versatility in stationary phases and mobile phases, allowing for the separation of compounds with differing polarities.

Reversed-phase HPLC is commonly employed, often using C18 columns. nih.govnih.govallenpress.com The mobile phase typically consists of mixtures of water and organic solvents (e.g., methanol, acetonitrile), and buffer salts may be added to control pH and improve peak shape. nih.govnih.govallenpress.com UV detection is frequently used, with common wavelengths around 210-230 nm. nih.govnih.govallenpress.com

HPLC methods have been developed for the simultaneous determination of related compounds like phenytoin and its para-hydroxylated metabolite, HPPH, in plasma and urine. nih.govallenpress.com These methods have demonstrated sufficient sensitivity for the quantitation of unconjugated HPPH in plasma at clinically observed concentrations. allenpress.com Chiral HPLC methods using chiral stationary phases or chiral mobile phase additives like beta-cyclodextrin (B164692) have also been developed for the separation of enantiomers of metabolites like HPPH. tandfonline.com

Validated HPLC methods for related compounds have shown good linearity, accuracy, and precision. For instance, an HPLC method for phenytoin and HPPH in rabbit plasma demonstrated linearity in the range of 0.15 to 39 μg/ml for phenytoin and 0.15 to 33 μg/ml for HPPH, with LODs of 0.15 μg/ml for both. nih.gov Recoveries were reported between 82.15% and 101.06% in another HPLC method for phenytoin in human plasma. nih.gov

Here is a summary of some analytical parameters from the search results:

| Method | Analyte(s) | Matrix | Linearity Range | LOD | LOQ | Accuracy (%) | Precision (RSD%) | Recovery (%) | Internal Standard (IS) | Citation |

| GC-MS | Phenytoin, 5-(p-hydroxyphenyl)-5-phenylhydantoin | Human samples (brain microdialysate, saliva, blood) | 50 to 1200 ng/mL (Phenytoin) | 15 ng/mL (Phenytoin) | 50 ng/mL (Phenytoin) | Not specified | Not specified | ≥94% (Phenytoin after SPE) | 13, 19, 23 | |

| LC-MS/MS | Phenytoin, 5-(4-hydroxyphenyl)-5-phenylhydantoin | Rat plasma and brain | 7.81 to 250 ng/mL (plasma), 23.4 to 750 ng/g (brain) | Not specified | Not specified | Within ±15% | Within ±15% | Not specified | Not specified | 7, 22 |

| UPLC-MS/MS | Fosphenytoin, Phenytoin, HPPH | Whole blood (rat) | 0.005 to 50 μg/ml | 0.002-0.01 μg/ml | Not specified | 96.2-104.3 | 0.7-10.7 | 42.4-59.2 | Phenytoin-d10 | 29 |

| HPLC-UV | Phenytoin, HPPH | Rabbit plasma | 0.15 to 39 μg/ml (Phenytoin), 0.15 to 33 μg/ml (HPPH) | 0.15 μg/ml (Phenytoin, HPPH) | Not specified | Not specified | Not specified | 99.16-101.88 | Not specified | 30 |

| HPLC-UV | Phenytoin | Human plasma | 5 to 50 μg/mL | 3.54 μg/mL | Not specified | -0.93 to 2.49 | ≤7.94 | 82.15-101.06 | Diazepam (DZP) | 25, 37 |

| HPLC | Phenytoin, HPPH | Plasma and urine | Not specified | Sensitive enough for clinical levels in plasma | Not specified | Accurate (regression slopes near 1) | Not specified | Not specified | Not specified | 26 |

| Chiral HPLC | 5-(p-hydroxyphenyl)-5-phenylhydantoin enantiomers | Rat hepatic microsomes | 0.5-110 mg/L | 5 ng (S/N = 3) | Not specified | 93.6-94.7 | <2% | Not specified | Phenobarbital | 20 |

Analytical Methodologies Performance Data

| Method | Analyte(s) | Matrix | Linearity Range | LOD | LOQ | Accuracy (%) | Precision (RSD%) | Recovery (%) | Internal Standard (IS) | Citation |

| GC-MS | Phenytoin, 5-(p-hydroxyphenyl)-5-phenylhydantoin | Human samples (brain microdialysate, saliva, blood) | 50 to 1200 ng/mL (Phenytoin) | 15 ng/mL (Phenytoin) | 50 ng/mL (Phenytoin) | Not specified | Not specified | ≥94% (Phenytoin after SPE) | 13, 19, 23 | |

| LC-MS/MS | Phenytoin, 5-(4-hydroxyphenyl)-5-phenylhydantoin | Rat plasma and brain | 7.81 to 250 ng/mL (plasma), 23.4 to 750 ng/g (brain) | Not specified | Not specified | Within ±15% | Within ±15% | Not specified | Not specified | 7, 22 |

| UPLC-MS/MS | Fosphenytoin, Phenytoin, HPPH | Whole blood (rat) | 0.005 to 50 μg/ml | 0.002-0.01 μg/ml | Not specified | 96.2-104.3 | 0.7-10.7 | 42.4-59.2 | Phenytoin-d10 | 29 |

| HPLC-UV | Phenytoin, HPPH | Rabbit plasma | 0.15 to 39 μg/ml (Phenytoin), 0.15 to 33 μg/ml (HPPH) | 0.15 μg/ml (Phenytoin, HPPH) | Not specified | Not specified | Not specified | 99.16-101.88 | Not specified | 30 |

| HPLC-UV | Phenytoin | Human plasma | 5 to 50 μg/mL | 3.54 μg/mL | Not specified | -0.93 to 2.49 | ≤7.94 | 82.15-101.06 | Diazepam (DZP) | 25, 37 |

| HPLC | Phenytoin, HPPH | Plasma and urine | Not specified | Sensitive enough for clinical levels in plasma | Not specified | Accurate (regression slopes near 1) | Not specified | Not specified | Not specified | 26 |

| Chiral HPLC | 5-(p-hydroxyphenyl)-5-phenylhydantoin enantiomers | Rat hepatic microsomes | 0.5-110 mg/L | 5 ng (S/N = 3) | Not specified | 93.6-94.7 | <2% | Not specified | Phenobarbital | 20 |

Immunoassays and Other Bioanalytical Approaches

Immunoassays are another class of bioanalytical methods used for the detection of compounds like phenytoin, and their application can involve considerations of cross-reactivity with metabolites such as 5-phenylhydantoin analogs. nih.govgtfch.orgscopiolabs.comresearchgate.net

Cross-Reactivity Considerations in Immunoassays for 5-Phenylhydantoin and Metabolites

Immunoassays for therapeutic drug monitoring of phenytoin can be affected by the presence of its metabolites, particularly HPPH and its glucuronide conjugate (HPPH-glucuronide). nih.govscopiolabs.comresearchgate.netactapharmsci.com Cross-reactivity occurs when antibodies designed to detect the parent drug also bind to its metabolites or structural analogs, potentially leading to positively biased results. scopiolabs.comresearchgate.netactapharmsci.com

Studies have investigated the cross-reactivity of HPPH and HPPH-glucuronide in various phenytoin immunoassays. While some older immunoassays showed significant cross-reactivity with HPPH and HPPH-glucuronide, newer assays have demonstrated reduced or negligible cross-reactivity. nih.govscopiolabs.com For example, a turbidimetric immunoassay for phenytoin showed only small (5%-8%) cross-reactivity to HPPH and almost no cross-reactivity to oxaprozine, an analog with a similar structure to phenytoin. gtfch.org Another study indicated that while HPPH at a concentration of 10 mg/L had a cross-reactivity of 15.9% in a specific immunoassay, HPPH-glucuronide had a lower intrinsic cross-reactivity. actapharmsci.com The extent of cross-reactivity can depend on the specific immunoassay design and the concentrations of both the parent drug and the interfering metabolites. scopiolabs.com Accumulation of metabolites in conditions like renal insufficiency can exacerbate the issue of cross-reactivity and lead to inaccurate immunoassay results. nih.govresearchgate.net

Method Validation and Quality Control in 5-Phenylhydantoin Analysis